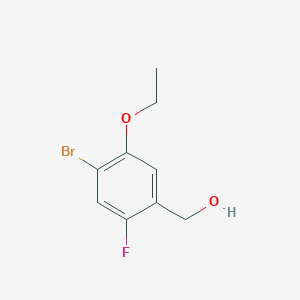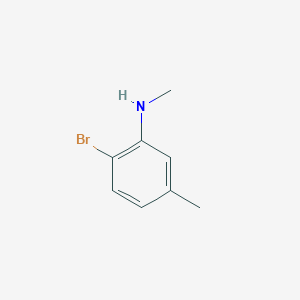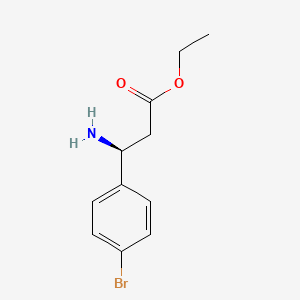
9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenylmethyl group and a fluoro-substituted oxopentanyl group. It is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopentanyl moiety, converting it to an alcohol.
Substitution: The fluoro group in the oxopentanyl moiety can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: In biological research, it is used to study enzyme-catalyzed reactions involving carbamates and to investigate the metabolism of carbamate-containing compounds.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group can enhance the compound’s binding affinity to these targets, while the carbamate moiety can undergo hydrolysis to release active intermediates. The fluoro group can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(tert-butoxycarbonyl)carbamate
- 9H-fluoren-9-ylmethyl N-(benzyloxycarbonyl)carbamate
- 9H-fluoren-9-ylmethyl N-(methoxycarbonyl)carbamate
Uniqueness: The presence of the fluoro group in 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate distinguishes it from other similar compounds. This fluoro group can significantly alter the compound’s chemical reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C21H22FNO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C21H22FNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) |
InChI Key |
NVOZDFQRRUJDTA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12089895.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)

![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)




amine](/img/structure/B12089944.png)
